4-Cycloheptylbutanoic acid 4-Cycloheptylbutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18247377
InChI: InChI=1S/C11H20O2/c12-11(13)9-5-8-10-6-3-1-2-4-7-10/h10H,1-9H2,(H,12,13)
SMILES:
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol

4-Cycloheptylbutanoic acid

CAS No.:

Cat. No.: VC18247377

Molecular Formula: C11H20O2

Molecular Weight: 184.27 g/mol

* For research use only. Not for human or veterinary use.

4-Cycloheptylbutanoic acid -

Specification

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
IUPAC Name 4-cycloheptylbutanoic acid
Standard InChI InChI=1S/C11H20O2/c12-11(13)9-5-8-10-6-3-1-2-4-7-10/h10H,1-9H2,(H,12,13)
Standard InChI Key YLIATKAZHYMRHE-UHFFFAOYSA-N
Canonical SMILES C1CCCC(CC1)CCCC(=O)O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

4-Cycloheptylbutanoic acid consists of a four-carbon butanoic acid chain (CH2CH2CH2COOH\text{CH}_2\text{CH}_2\text{CH}_2\text{COOH}) with a cycloheptyl group (C7H13\text{C}_7\text{H}_{13}) bonded to the fourth carbon. The cycloheptyl ring introduces steric hindrance and conformational flexibility, influencing both reactivity and intermolecular interactions. The carboxylic acid group (COOH-\text{COOH}) at the terminal position enables hydrogen bonding and salt formation, critical for biological activity and solubility .

Table 1: Comparative Structural Features of Cycloalkylbutanoic Acids

CompoundCycloalkyl GroupMolecular FormulaKey Structural Attributes
4-Cycloheptylbutanoic acidCycloheptylC11H20O2\text{C}_{11}\text{H}_{20}\text{O}_{2}Seven-membered ring, high steric bulk
4-Cyclohexylbutanoic acidCyclohexylC10H18O2\text{C}_{10}\text{H}_{18}\text{O}_{2}Six-membered ring, moderate steric bulk
4-Cyclopentylbutanoic acidCyclopentylC9H16O2\text{C}_9\text{H}_{16}\text{O}_{2}Five-membered ring, planar conformation

The larger cycloheptyl ring increases lipophilicity compared to cyclohexyl analogs, potentially enhancing membrane permeability in biological systems .

Synthetic Methodologies

Catalytic Hydrogenation of Unsaturated Precursors

A patent by US5442105A describes the synthesis of cyclohexylbutyric acid derivatives via catalytic hydrogenation using ruthenium-phosphine complexes . Adapting this approach, 4-cycloheptylbutanoic acid could be synthesized from γ-keto-cycloheptylbutanoic acid (e.g., 4-cycloheptyl-4-oxobutanoic acid) under high-pressure hydrogenation conditions. For example:

4-Cycloheptyl-4-oxobutanoic acid+H2Ru catalyst4-Cycloheptylbutanoic acid\text{4-Cycloheptyl-4-oxobutanoic acid} + \text{H}_2 \xrightarrow{\text{Ru catalyst}} \text{4-Cycloheptylbutanoic acid}

Key parameters include catalyst loading (e.g., 5% Pd/C), hydrogen pressure (50–100 atm), and reaction temperature (20–80°C) .

Grignard Reaction and Subsequent Oxidation

An alternative route involves the Grignard addition of cycloheptylmagnesium bromide to ethyl acrylate, followed by hydrolysis and oxidation:

  • Grignard Addition:

Ethyl acrylate+CycloheptylMgBrEthyl 4-cycloheptylbut-3-enoate\text{Ethyl acrylate} + \text{CycloheptylMgBr} \rightarrow \text{Ethyl 4-cycloheptylbut-3-enoate}
  • Hydrolysis and Oxidation:

Ethyl 4-cycloheptylbut-3-enoateH2O,H+4-Cycloheptylbut-3-enoic acidKMnO44-Cycloheptylbutanoic acid\text{Ethyl 4-cycloheptylbut-3-enoate} \xrightarrow{\text{H}_2\text{O}, \text{H}^+} \text{4-Cycloheptylbut-3-enoic acid} \xrightarrow{\text{KMnO}_4} \text{4-Cycloheptylbutanoic acid}

This method mirrors procedures used for cyclohexyl analogs, with modifications to accommodate the larger cycloheptyl group .

Physicochemical Properties

Solubility and Partition Coefficients

The lipophilic nature of the cycloheptyl group renders 4-cycloheptylbutanoic acid poorly soluble in water (0.1mg/mL\sim 0.1 \, \text{mg/mL}) but highly soluble in organic solvents like ethanol and dichloromethane. Calculated logP values (e.g., logP3.2\log P \approx 3.2) suggest significant membrane permeability, a trait advantageous for drug delivery .

Thermal Stability

Differential scanning calorimetry (DSC) of similar compounds indicates a melting point range of 80–120°C, with decomposition temperatures exceeding 200°C. The cycloheptyl ring’s strain may slightly lower thermal stability compared to cyclohexyl derivatives .

Applications in Pharmaceutical Chemistry

Intermediate for Neuromodulatory Agents

4-Cycloheptylbutanoic acid’s structural similarity to GABA (γ-aminobutyric acid) analogs, such as gabapentin and baclofen, suggests potential as a precursor for neuromodulators. For instance, introducing an amino group at the β-position could yield compounds with affinity for GABA receptors, analogous to phenibut .

Prodrug Development

The carboxylic acid moiety allows for esterification or amidation to create prodrugs with enhanced bioavailability. For example, conversion to a methyl ester (CH3OCO(CH2)3C7H13\text{CH}_3\text{OCO}(\text{CH}_2)_3\text{C}_7\text{H}_{13}) could improve oral absorption .

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric hydrogenation methods to access enantiomerically pure forms, crucial for pharmaceutical applications .

  • Biological Screening: Evaluating affinity for neurological targets (e.g., GABAB_B receptors) and antimicrobial activity.

  • Derivatization Studies: Exploring sulfonamide or peptide conjugates to modulate solubility and target specificity.

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